Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-
Description
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (CAS: ST51042991), is a chiral propionic acid derivative characterized by a benzenesulfonamido group at position 2 and a phenyl group at position 3 of the propionic acid backbone. Its synonyms include D-N-Benzenesulfonyl-3-phenylalanine and 3-phenyl-2-[(phenylsulfonyl)amino]propanoic acid . Structural analogs of propionic acid often exhibit modified solubility, metabolic stability, and biological interactions compared to the parent compound .
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQEJDBZKDWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960674 | |
| Record name | N-(Benzenesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40279-93-4, 40279-94-5 | |
| Record name | Alanine, N-benzenesulfonyl-3-phenyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, N-benzenesulfonyl-3-phenyl-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Benzenesulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (commonly referred to as D-Psap) is a compound characterized by a propionic acid backbone substituted with a benzenesulfonamide group and a phenyl group. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activities of D-Psap, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
D-Psap has the following molecular formula and structure:
- Molecular Formula : CHNOS
- CAS Number : 40279-93-4
The compound features a sulfonamide functional group, which is known for its role in various biological processes.
1. Inhibition of Glutathione S-Transferases (GSTs)
D-Psap has been investigated for its inhibitory effects on GST enzymes, which are crucial for detoxification processes within cells. Research indicates that D-Psap can inhibit specific GST isoenzymes, potentially affecting their ability to detoxify harmful xenobiotics. This inhibition could have implications for drug metabolism and the management of toxicological responses.
2. Antibacterial Properties
Studies have shown that D-Psap exhibits antibacterial activity against certain bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
However, further research is required to elucidate the effectiveness and mechanisms of action against a broader range of bacteria.
3. Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. The presence of the sulfonamide moiety may contribute to these properties, as sulfonamides are often associated with anti-inflammatory actions in medicinal chemistry.
4. Dipeptidomimetic Activity
D-Psap may act as a dipeptidomimetic, enhancing its efficacy in targeting specific biological pathways. This characteristic could be particularly beneficial in drug design and development.
The biological effects of D-Psap can be attributed to its interactions with various biological targets:
- Modulation of enzyme activity
- Influence on cellular signaling pathways
Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares D-Psap with structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(4-Aminobenzenesulfonyl)propanoic acid | Structure | Known for its role in peptide synthesis |
| N-Acetyl-L-Tyrosine | Structure | Used in nutritional supplements |
| 3-(Phenyl)-2-(phenylsulfonylamino)propanoic acid | Structure | Exhibits enhanced solubility |
D-Psap is unique due to its specific combination of functional groups that confer distinct biological activities not found in similar compounds.
Case Studies
Several studies have highlighted the biological activity of D-Psap:
- Study on GST Inhibition : A recent study demonstrated that D-Psap significantly inhibited GST activity in vitro, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents by modulating drug metabolism.
- Antibacterial Efficacy : In another study, D-Psap was tested against clinical isolates of Staphylococcus aureus and showed promising results, indicating its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
3-(2-Hydroxyphenyl)propionic acid (CAS: 495-78-3)
- Substituents : A 2-hydroxyphenyl group at position 3.
- Key Properties : Serves as a microbial growth substrate and standard in studying catechin metabolism. Its hydroxyl group enhances hydrogen-bonding capacity, influencing interactions with enzymes like those in E. coli .
- Contrast : Unlike the sulfonamido group in the target compound, the hydroxyl group may reduce lipid solubility but improve biodegradability.
3-Cyanophenylalanine (CAS: 57213-48-6)
- Substituents: A 3-cyano group on the phenyl ring.
- Applications include chemical synthesis and research tools .
- Contrast: The sulfonamido group in the target compound introduces sulfonic acid derivatives’ typical stability and acidity, which may enhance protein-binding affinity compared to the cyano group.
Tofenamic Acid
- Structure : Diphenylamine analog with a carboxylate group.
- Key Properties: Known for anti-inflammatory and analgesic effects via cyclooxygenase (COX) inhibition.
- Contrast : The target compound’s sulfonamido group may confer distinct COX selectivity or PPARγ modulation compared to tofenamic acid’s carboxylate .
Table: Industrial Use Comparison
Preparation Methods
Reaction Mechanism and Procedure
The most straightforward method involves sulfonylation of commercially available D-phenylalanine ((D)-2-amino-3-phenylpropionic acid ) using benzenesulfonyl chloride. This one-step reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic sulfur atom in benzenesulfonyl chloride.
Typical Protocol :
- Substrate Preparation : Dissolve D-phenylalanine (1.0 equiv, 165 mg, 1.0 mmol) in a biphasic mixture of dichloromethane (10 mL) and 10% aqueous sodium hydroxide (5 mL).
- Sulfonylation : Add benzenesulfonyl chloride (1.2 equiv, 190 mg, 1.2 mmol) dropwise at 0–5°C under vigorous stirring.
- Workup : After 4 hours, separate the organic layer, wash with 1 M HCl (2 × 5 mL) and brine, then dry over anhydrous MgSO₄.
- Purification : Concentrate under reduced pressure and purify via recrystallization (ethanol/water) to yield (D)-2-benzenesulfonamido-3-phenylpropionic acid as a white solid (yield: 78–85%).
Key Considerations :
- Racemization Risk : The reaction’s mild conditions (0–5°C, short duration) minimize epimerization. Chiral HPLC analysis confirms >98% enantiomeric excess (ee).
- Side Reactions : Over-sulfonylation is negligible due to the primary amine’s single reactive site.
Enantioselective Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Approach
For scalable production, asymmetric synthesis using Evans auxiliaries ensures high stereochemical control:
Steps :
- Auxiliary Attachment : React (R)-4-benzyl-2-oxazolidinone with 3-phenylpropionyl chloride to form the chiral acyloxazolidinone.
- Sulfonamido Introduction : Treat with benzenesulfonamide and a Lewis acid (e.g., TiCl₄) to induce diastereoselective sulfonamide formation.
- Auxiliary Removal : Hydrolyze the oxazolidinone with lithium hydroperoxide, yielding the free acid with retained D-configuration (yield: 70–75%, ee >99%).
Advantages :
- Avoids reliance on enantiomerically pure starting materials.
- Compatible with large-scale manufacturing.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 2-benzenesulfonamido-3-phenylpropionic acid can be resolved using lipases or esterases:
Procedure :
- Esterification : Convert the racemic acid to its methyl ester using thionyl chloride/methanol.
- Enzymatic Hydrolysis : Treat with Candida antarctica lipase B in phosphate buffer (pH 7.0), selectively hydrolyzing the L-enantiomer’s ester.
- Separation : Extract the remaining (D)-ester and hydrolyze it with NaOH to recover (D)-2-benzenesulfonamido-3-phenylpropionic acid (yield: 40–45%, ee: 95–97%).
Industrial-Scale Synthesis
Continuous Flow Sulfonylation
To enhance efficiency, continuous flow reactors enable rapid mixing and temperature control:
Setup :
- Reactors : Two microfluidic modules (amine activation and sulfonylation).
- Conditions : Residence time = 2 minutes, T = 25°C.
- Output : 92% conversion, purity >99% by HPLC.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 78–85 | 98 | Moderate | High |
| Evans Auxiliary | 70–75 | 99 | High | Moderate |
| Enzymatic Resolution | 40–45 | 95–97 | Low | Low |
| Continuous Flow | 92 | 99 | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
